molecular formula C19H15ClFN3O3 B2545703 N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-25-5

N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2545703
CAS RN: 898419-25-5
M. Wt: 387.8
InChI Key: JXSAMRULOQFCLY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a chlorophenyl group, a pyrroloquinoline group, and an oxalamide group. These groups are common in many biologically active compounds and could potentially confer various properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. These features could potentially influence its physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in its structure. For example, the fluorophenyl and chlorophenyl groups might undergo electrophilic aromatic substitution reactions, while the oxalamide group could potentially participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine and chlorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Halogenation of Pyrrolo[1,2-a]quinoxalines

The study by Le et al. (2021) focuses on the halogenation of C1–H bonds in 4-aryl pyrrolo[1,2-a]quinoxalines, which are significant in pharmaceutical research and organic synthesis. The method developed allows for selective chlorination and bromination, accommodating various functional groups, including fluoro and chloro, under specific reaction conditions. This advancement in the diversification of pyrroloquinoline derivatives opens new avenues for their application in drug design and synthesis, contributing to the development of novel pharmaceutical compounds (Le et al., 2021).

Quinoxaline Derivatives as Ligands

Quinoxaline Amides and Carbamates as GABAA Receptor Modulators

The work by Tenbrink et al. (1994) presents a series of imidazo[1,5-a]quinoxaline amides and carbamates that exhibit high affinity for the GABAA/benzodiazepine receptor. These compounds demonstrate a range of intrinsic efficacies and have potential implications in the treatment of disorders associated with GABAA receptor dysfunction, such as anxiety, epilepsy, and insomnia (Tenbrink et al., 1994).

Anion Binding with Fluorinated Quinoxalines

Enhanced Anion Binding by Fluorinated Quinoxalines

Anzenbacher et al. (2000) describe the synthesis of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives, which act as neutral anion receptors. These compounds show significantly increased affinity for anions like fluoride, chloride, and dihydrogen phosphate, especially in the case of 2,3-di(3‘,4‘-difluoropyrrol-2‘-yl)quinoxaline. The enhanced anion binding capabilities of these fluorinated quinoxalines could lead to their application in chemical sensing and environmental monitoring (Anzenbacher et al., 2000).

Quinoxalines in Sensing and Imaging

Quinoxaline-Based Chemosensors for Zn2+

Park et al. (2015) synthesized a quinoxaline-based chemosensor with remarkable sensitivity and selectivity for Zn2+ in aqueous solutions. The sensor's ability to detect Zn2+ at concentrations below WHO guidelines for drinking water and its applicability in living cells and water samples highlight its potential in environmental monitoring and biological research (Park et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Based on its structural features, it could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These aspects would need to be evaluated through experimental studies .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety profile .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c20-14-9-12(2-3-15(14)21)22-18(26)19(27)23-13-7-10-1-4-16(25)24-6-5-11(8-13)17(10)24/h2-3,7-9H,1,4-6H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSAMRULOQFCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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